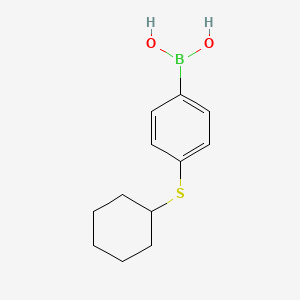

4-(Cyclohexylsulfanyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Cyclohexylsulfanyl)phenylboronic acid is a chemical compound with the CAS Number: 1107603-50-8 and Linear Formula: C12H17BO2S . It has a molecular weight of 236.14 .

Synthesis Analysis

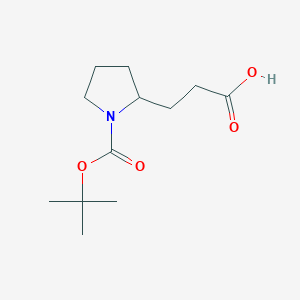

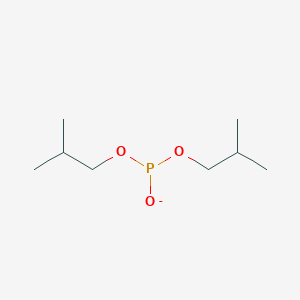

The primary method for the synthesis of boronic acids, including this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 .Wissenschaftliche Forschungsanwendungen

1. Catalysis in Organic Synthesis

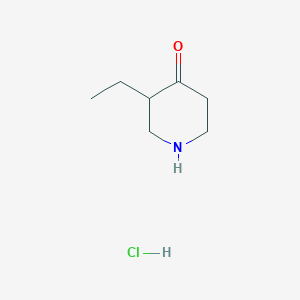

Phenylboronic acids, including derivatives like 4-(Cyclohexylsulfanyl)phenylboronic acid, play a significant role in catalyzing organic synthesis. They are used in the Rhodium-catalyzed addition of phenylboronic acid to enones, demonstrating regio- and enantioselectivity, as shown in a study by Kantchev (2011) (Kantchev, 2011). Another application is in the dehydrative condensation between carboxylic acids and amines for α-dipeptide synthesis, where ortho-substituents of boronic acids play a key role (Wang, Lu, & Ishihara, 2018).

2. Advanced Bio-Applications and Nanotechnology

Phenylboronic acids are integral in the fabrication of polymeric nanomaterials for advanced bio-applications. They form reversible complexes with polyols, including sugars, diols, and diphenols, which can be exploited for diagnostic and therapeutic applications (Lan & Guo, 2019). Additionally, phenylboronic-acid-modified nanoparticles have been investigated for antiviral applications, showing potential as viral entry inhibitors (Khanal et al., 2013).

3. Supramolecular Chemistry

Phenylboronic acids contribute to the design and synthesis of supramolecular assemblies. For example, studies have reported the formation of cyclic hydrogen bonding dimers in the crystal structure of methoxyphenylboronic acids, demonstrating their structural significance in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).

4. Drug Delivery Systems

In the field of drug delivery, phenylboronic acid-based materials, including nanoparticles, are used to construct glucose-responsive systems for insulin delivery. These materials show promising applications in the synthesis of nanogels, micelles, and vesicles for drug delivery (Ma & Shi, 2014).

5. DNA Modification and Bioconjugation

Phenylboronic acids are used in the postsynthetic modification of oligonucleotides, enabling the incorporation of functional groups for applications in saccharide detection and fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).

6. Sensing and Diagnostic Applications

Phenylboronic acids are integral in the development of sensors for biomolecules. For example, a study demonstrated the use of a phenylboronic acid-carrying polymer brush for the detection of glycoproteins, showcasing its high stability and specificity in sensing applications (Kitano, Anraku, & Shinohara, 2006).

Eigenschaften

IUPAC Name |

(4-cyclohexylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRFZSOTGVWFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629656 |

Source

|

| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107603-50-8 |

Source

|

| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)